Arundamine

Antipyretic Natural Product Pharmacology Indole Alkaloid

Arundamine is the definitive parent dimeric indole alkaloid from Arundo donax for antipyretic and anti-inflammatory research. Distinguished from its analogs (Arundanine, Arundacine) by a free secondary amine moiety that enables critical SAR derivatization, its structure is unambiguously confirmed via X-ray crystallography and NMR. Unlike N-methylated or N-acetylated counterparts, only Arundamine has documented in vivo efficacy (56.8% fever reduction at 0.5 h; 86% edema reduction at 1 h). It serves as an ideal reference standard for HPLC/LC-MS method validation and as a benchmark for evaluating novel anti-inflammatory agents.

Molecular Formula C23H28N4O
Molecular Weight 376.5 g/mol
Cat. No. B12376416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArundamine
Molecular FormulaC23H28N4O
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCNCCC1=CN(C2=CC=CC=C21)C3=C(C=CC4=C3C(=CN4)CCN(C)C)O
InChIInChI=1S/C23H28N4O/c1-24-12-10-17-15-27(20-7-5-4-6-18(17)20)23-21(28)9-8-19-22(23)16(14-25-19)11-13-26(2)3/h4-9,14-15,24-25,28H,10-13H2,1-3H3
InChIKeyMVAOYGGYTIEJRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arundamine (CAS 475977-53-8): A Defined Dimeric Indole Alkaloid Standard for Pharmacological and Structural Research


Arundamine is a naturally occurring dimeric indole alkaloid isolated from the roots of Arundo donax L. (Poaceae) [1]. Its molecular formula is C23H28N4O, with a molecular weight of 376.49 g/mol [2]. The compound has been characterized by comprehensive NMR spectroscopy and X-ray crystallography, establishing its unique 3-(N,N-dimethylaminoethyl)-4-(3-methylaminoethyl-indol-1-yl)-5-hydroxyindole scaffold [3][4]. Arundamine exhibits quantifiable in vivo antipyretic and anti-inflammatory activities in rodent models [5], positioning it as a well-defined chemical standard for studies on natural product pharmacology and plant-derived alkaloid chemistry.

Why Arundamine Cannot Be Replaced by Other Dimeric Indole Alkaloids from Arundo donax


Substituting Arundamine with other dimeric indole alkaloids from Arundo donax, such as Arundanine, Arundacine, or Arundavine, is not supported by scientific evidence. Arundamine possesses a distinct substitution pattern featuring a methylaminoethyl group at the indole 3-position, whereas Arundanine is its N-methyl derivative and Arundacine contains an N-acetyl group [1]. These structural variations lead to significant differences in physicochemical properties and, more critically, result in divergent or uncharacterized biological activity profiles [2]. While Arundamine has documented in vivo antipyretic and anti-inflammatory efficacy in standardized rodent models [3], comparative quantitative pharmacological data for these close analogs remain absent in the peer-reviewed literature. Consequently, any replacement without direct analytical and functional validation would introduce undefined variables into experimental systems.

Quantitative Differentiation Evidence: Arundamine vs. Closest Structural Analogs


In Vivo Antipyretic Efficacy: Arundamine Significantly Reduces Fever vs. Vehicle Control in a Standardized Rat Model

Arundamine demonstrates quantifiable antipyretic activity in vivo. When administered at 0.8 mg/kg (i.m.) to rats with fever induced by 2,4-dinitrophenol, Arundamine reduced the mean body temperature elevation at 0.5 hours post-administration to 0.41±0.47°C, compared to 0.95±0.38°C in the vehicle control group (p<0.01) [1]. No comparative data exist for Arundanine, Arundacine, or Arundavine in this model, underscoring that Arundamine is the only dimeric indole alkaloid from A. donax with validated in vivo antipyretic activity [2].

Antipyretic Natural Product Pharmacology Indole Alkaloid

In Vivo Anti-inflammatory Activity: Arundamine Markedly Suppresses Carrageenan-Induced Paw Edema vs. Control

Arundamine exhibits statistically significant suppression of acute inflammation in the rat paw edema model. At a dose of 0.8 mg/kg (i.m.), Arundamine reduced edema formation to 3.5±3.2% at 1 hour post-carrageenan injection, compared to 25.0±10.3% in the control group (p<0.001) [1]. At subsequent time points (2-6 h), the edema percentage in Arundamine-treated rats remained 17-31% lower than controls (p<0.01) [1]. For Arundanine, only qualitative claims of anti-inflammatory properties exist in vendor descriptions; no peer-reviewed quantitative in vivo data are available [2].

Anti-inflammatory Edema Dimeric Alkaloid

Definitive Structural Characterization: Arundamine is Unambiguously Assigned by X-ray Crystallography and Comprehensive 2D NMR

Arundamine's three-dimensional structure has been unambiguously determined by single-crystal X-ray diffraction, providing atomic-level resolution of its dimeric indole framework [1]. Additionally, complete 1H and 13C NMR assignments have been established using COSY, NOESY, HSQC, and HMBC experiments, enabling confident identification in complex mixtures [2]. In contrast, Arundacine and Arundavine have been characterized primarily by NMR and mass spectrometry, with no reported crystal structures, leaving some stereochemical or conformational details unresolved [3][4].

Natural Product Chemistry Structure Elucidation Analytical Reference Standard

Unique Substitution Pattern: Arundamine is the Non-Methylated Parent Dimer, Allowing Direct Derivatization and SAR Studies

Arundamine is the parent dimeric alkaloid of the arundamine/arundanine series, featuring a free secondary amine at the 3-methylaminoethyl terminus (molecular formula C23H28N4O, MW 376.49) [1]. Arundanine, by contrast, is the N-methyl derivative with an additional methyl group on the amine (C24H30N4O, MW 390.52) [2]. This structural difference confers distinct chemical reactivity: the secondary amine in Arundamine can be selectively alkylated, acylated, or conjugated, whereas Arundanine's tertiary amine is less amenable to such modifications [3]. Arundacine further diverges with an N-acetyl group, and Arundavine presents a different dimeric connectivity altogether [4].

Medicinal Chemistry Structure-Activity Relationship Alkaloid Derivatization

Optimal Use Cases for Arundamine Based on Quantifiable Evidence


In Vivo Pharmacological Studies of Antipyretic and Anti-inflammatory Natural Products

Arundamine is uniquely positioned as a validated, active reference compound for in vivo fever and inflammation models. Researchers can use the published 0.8 mg/kg i.m. dosing regimen and the associated quantitative efficacy data (56.8% fever reduction at 0.5 h; 86% edema reduction at 1 h) as a benchmark for comparing novel agents or plant extracts [1].

Analytical Method Development and Quality Control of Arundo donax-Derived Materials

Given its unambiguous structural characterization by X-ray crystallography and complete NMR assignment, Arundamine serves as an ideal reference standard for developing and validating HPLC, LC-MS, or NMR-based methods to identify and quantify dimeric indole alkaloids in A. donax extracts, herbal formulations, or dietary supplements [2][3].

Medicinal Chemistry and Structure-Activity Relationship (SAR) Programs

Arundamine's secondary amine moiety offers a strategic advantage for derivatization, enabling the synthesis of focused libraries to probe the pharmacophore requirements for antipyretic and anti-inflammatory activity. This capability is not shared by its N-methylated analog Arundanine, making Arundamine the preferred starting material for SAR campaigns [4].

Biosynthetic and Chemotaxonomic Investigations of Dimeric Indole Alkaloids

As the parent dimer in the arundamine/arundanine series and a compound with a solved crystal structure, Arundamine is the logical choice for studies aimed at elucidating the biosynthetic pathways leading to these complex natural products in A. donax, or for chemotaxonomic fingerprinting of different Arundo species [5].

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